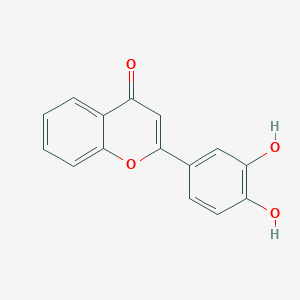

3',4'-Dihydroxyflavone

概要

説明

3',4'-ジヒドロキシフラボンは、分子式C15H10O4を持つ合成フラボノイド化合物です。 抗ウイルス、抗酸化、神経保護などの多様な生物活性で知られています 。この化合物は、植物界に広く分布し、健康上の利点で知られているポリフェノール化合物であるフラボノイドファミリーに属します。

2. 製法

合成経路と反応条件

3',4'-ジヒドロキシフラボンは、さまざまな化学経路で合成できます。一般的な方法の1つは、パラジウムカーボンを触媒として、メタノールとテトラヒドロフランを溶媒として使用するものです。 反応はオートクレーブ中で40°Cで行い、続いてろ過、濃縮、結晶化、ろ過を行い、最終生成物を得ます .

工業生産方法

3',4'-ジヒドロキシフラボンの工業生産は、通常、実験室環境での方法と同様の方法を大規模に合成し、より高い収率と純度を実現するように最適化されています。 連続フローリアクターの使用と、高速液体クロマトグラフィー(HPLC)などの高度な精製技術は、工業環境で、製品の品質と一貫性を確保するために一般的です .

準備方法

Synthetic Routes and Reaction Conditions

3’,4’-Dihydroxyflavone can be synthesized through various chemical routes. One common method involves the use of methanol and tetrahydrofuran as solvents, with palladium carbon as a catalyst. The reaction is carried out in an autoclave at 40°C, followed by filtration, concentration, crystallization, and filtration to obtain the final product .

Industrial Production Methods

Industrial production of 3’,4’-Dihydroxyflavone typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings to ensure the quality and consistency of the product .

化学反応の分析

反応の種類

3',4'-ジヒドロキシフラボンは、次を含むさまざまな化学反応を起こします。

酸化: ジメチルホルムアミド中のt-ブトキシカリウムの存在下で酸化することができ、複素環の酸化開裂につながります.

還元: 還元反応は、水素化ホウ素ナトリウムなどの標準的な還元剤を使用して行うことができます。

置換: 特にヒドロキシル基において、塩化アシルまたはハロアルカンなどの試薬を使用して、置換反応を起こすことができます。

一般的な試薬と条件

酸化: ジメチルホルムアミド中のt-ブトキシカリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: ピリジンなどの塩基の存在下での塩化アシルまたはハロアルカン。

生成される主な生成物

酸化: 2-(4-ヒドロキシベンゾイルオキシ)安息香酸と一酸化炭素.

還元: 還元されたフラボノイド誘導体。

置換: アシル化またはアルキル化されたフラボノイド誘導体。

4. 科学研究の用途

3',4'-ジヒドロキシフラボンは、幅広い科学研究の用途があります。

科学的研究の応用

Regulation of Adipogenesis

Mechanism of Action

Research has demonstrated that 3,4'-DHF can inhibit adipogenesis, which is the process of cell differentiation into adipocytes (fat cells). A study conducted on murine 3T3-L1 pre-adipocytes and equine adipose-derived stromal cells (eADSCs) revealed that treatment with 3,4'-DHF resulted in decreased expression of adipogenic markers and lipid accumulation. This effect was associated with the modulation of reactive oxygen species (ROS) and signaling pathways related to cell differentiation .

Potential Applications

The anti-adipogenic properties of 3,4'-DHF suggest its potential use in managing obesity and related metabolic disorders such as type II diabetes and cardiovascular diseases. Its ability to regulate adipogenesis could be harnessed in therapeutic strategies aimed at weight management and metabolic health .

Anti-Inflammatory Effects

Inhibition of Inflammatory Responses

3,4'-DHF has been identified as a potential anti-inflammatory agent. A study indicated that it mitigates inflammatory responses by inhibiting lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2) in BV2 microglial cells. This inhibition occurs through the suppression of the TLR4/MD2 interaction, which is crucial for initiating inflammatory signaling pathways .

Clinical Implications

Given its anti-inflammatory properties, 3,4'-DHF may be beneficial in treating various inflammatory diseases. Its application could extend to conditions such as neuroinflammation, arthritis, and other chronic inflammatory disorders.

Neuroprotection

Neuroprotective Properties

The neuroprotective effects of 3,4'-DHF have been explored in the context of neurodegenerative diseases. It has been shown to protect dopaminergic neurons from degeneration in models of Parkinson's disease. Treatment with 3,4'-DHF improved motor function and reduced neurotoxicity associated with dopaminergic neuron loss .

Mechanisms Involved

The protective mechanisms include activation of brain-derived neurotrophic factor (BDNF) signaling pathways and reduction of oxidative stress markers. These actions highlight its potential as a therapeutic agent for neurodegenerative conditions such as Parkinson’s disease and Alzheimer’s disease.

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Adipogenesis Regulation | Inhibits adipogenic markers; modulates ROS signaling | Management of obesity; metabolic health improvement |

| Anti-Inflammatory Effects | Inhibits LPS-induced NO and PGE2 production | Treatment of chronic inflammatory diseases |

| Neuroprotection | Protects dopaminergic neurons; activates BDNF signaling | Therapeutic potential for neurodegenerative diseases |

作用機序

3',4'-ジヒドロキシフラボンの作用機序には、いくつかの分子標的と経路が含まれます。

抗酸化活性: フリーラジカルを捕捉し、金属イオンをキレート化することにより、細胞を酸化ストレスから保護することにより、抗酸化剤として作用します.

神経保護効果: 脳由来神経栄養因子(BDNF)の主要な受容体であるTrkB受容体を活性化します。

抗ウイルス活性: ウイルス酵素やタンパク質と干渉することにより、ウイルスの複製を阻害します.

6. 類似化合物の比較

3',4'-ジヒドロキシフラボンは、次のような他の類似のフラボノイド化合物と比較することができます。

ミリスチン: 強力な抗酸化作用を持つ別のフラボノイドですが、ヒドロキシル基の数と位置が異なります.

モリン: 同様の抗酸化活性がありますが、金属イオンやDNAと異なる相互作用をします.

タキシフォリン: 3',4'-ジヒドロキシフラボンと比較して、分子構造が異なり、抗酸化活性も低くなります.

4-ヒドロキシクマリン: 抗酸化活性が同等ですが、銅イオンを効果的にキレートする能力がありません.

これらの比較は、3',4'-ジヒドロキシフラボンのユニークな特性、特にDNAと金属イオンとの強い相互作用を強調しており、これはその多様な生物活性に貢献しています。

類似化合物との比較

3’,4’-Dihydroxyflavone can be compared with other similar flavonoid compounds such as:

Morin: Similar antioxidant activity but interacts differently with metal ions and DNA.

Taxifolin: Has a different molecular structure and lower antioxidant activity compared to 3’,4’-Dihydroxyflavone.

4-Hydroxycoumarin: Comparable antioxidant activity but lacks the ability to chelate copper ions effectively.

These comparisons highlight the unique properties of 3’,4’-Dihydroxyflavone, particularly its strong interaction with DNA and metal ions, which contribute to its diverse biological activities.

生物活性

3',4'-Dihydroxyflavone (3,4'-DHF) is a naturally occurring flavonoid that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀O₄ |

| Molecular Weight | 254.24 g/mol |

| CAS Number | 4143-64-0 |

| Melting Point | 251-253 °C |

| Boiling Point | 482.3 °C at 760 mmHg |

| Density | 1.443 g/cm³ |

3,4'-DHF exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : It has been shown to reduce oxidative stress by modulating reactive oxygen species (ROS) levels, which is crucial in preventing cellular damage during adipogenesis and other metabolic processes .

- Anti-Adipogenic Effects : Research indicates that 3,4'-DHF can suppress adipogenesis in murine pre-adipocytes by downregulating adipogenic markers and lipid accumulation. This effect is mediated through the regulation of ROS and signaling pathways associated with cell differentiation .

- Neuroprotective Effects : In models of chemotherapy-induced peripheral neuropathy, 3,4'-DHF demonstrated significant anti-neuropathic properties, likely through interactions with K_ATP channels and GABA_A receptors .

- Anti-Inflammatory Activity : Studies have shown that 3,4'-DHF can inhibit inflammatory responses by interfering with the TLR4/MD2 pathway and reducing NF-κB activation in microglial cells .

- Antiviral Properties : It has been reported to possess antiviral activity against influenza virus by inhibiting viral neuraminidase activity and reducing viral load in infected models .

Adipogenesis Regulation

In a study focused on adipogenesis, treatment with 3,4'-DHF resulted in decreased expression of key adipogenic markers in both murine and equine adipose-derived stromal cells (eADSCs). The modulation of ROS was found to play a critical role in this process, indicating the potential for therapeutic applications in obesity management and regenerative medicine .

Neuroprotection

A recent investigation into the neuroprotective effects of 3,4'-DHF against paclitaxel-induced neuropathy revealed that it significantly reduced pain responses associated with mechanical and cold allodynia. Molecular docking studies confirmed favorable interactions between 3,4'-DHF and targeted receptors involved in pain modulation .

Biological Activities Summary Table

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-11-6-5-9(7-13(11)18)15-8-12(17)10-3-1-2-4-14(10)19-15/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNPMQHYWVKBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194349 | |

| Record name | 3',4'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4143-64-0 | |

| Record name | 3′,4′-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4143-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4'-Dihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-DIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOH101S66V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3',4'-Dihydroxyflavone interacts with various targets, influencing diverse cellular processes. For instance, it acts as a potent inhibitor of aldose reductase, an enzyme implicated in diabetic complications like cataract formation []. It exhibits non-competitive inhibition with respect to both DL-glyceraldehyde and NADPH, showing maximal inhibition around pH 7.0 []. Furthermore, it demonstrates anti-neuroinflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide, prostaglandin E2, and cytokines like TNF-alpha, IL-1 beta, and IL-6 in BV2 microglia []. This effect is linked to the suppression of MAPK and NF-κB signaling pathways []. Additionally, it interacts with KATP channels, adenosine A3 receptors, and GABAA receptors (specifically the α2 subunit), contributing to its anti-neuropathic effects against paclitaxel-induced peripheral neuropathy [].

A: this compound, also known as 3',4'-Dihydroxy-flavone, has the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol. Detailed spectroscopic data can be found in studies utilizing Raman and SERS [], as well as those investigating its complexation with metals like lead(II) [] and zinc(II) [] using UV-vis spectroscopy and theoretical calculations.

ANone: The provided research focuses on the biological activity of this compound rather than its catalytic properties. There's no evidence from these studies to suggest it acts as a catalyst in chemical reactions.

A: Yes, computational chemistry plays a crucial role in understanding this compound's interactions. Density Functional Theory (DFT) calculations were employed to study its electronic absorption properties, particularly when complexed with lead(II) []. TD-DFT calculations, combined with molecular orbital analysis, helped explain its behavior with different metals like lead(II) and zinc(II) [, ]. Additionally, molecular docking studies were conducted to predict the binding affinity and interactions of this compound with targets like KATP channels, adenosine, and GABAA receptors []. This demonstrates the use of computational methods to understand its molecular interactions and predict potential biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。